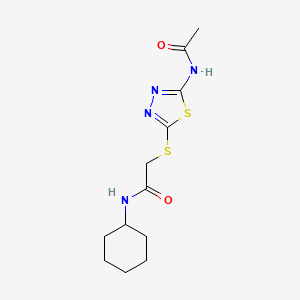
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide typically involves the following steps:
Formation of 5-acetamido-1,3,4-thiadiazole: This is achieved by reacting acetamide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
Thioether Formation: The 5-acetamido-1,3,4-thiadiazole is then reacted with an appropriate thiol compound to form the thioether linkage.
Cyclohexylacetamide Introduction: Finally, the cyclohexylacetamide moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted acetamido and thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Bis(2-acetamido-1,3,4-thiadiazol-5-yl) disulfide
Uniqueness
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide is unique due to its cyclohexylacetamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S2/c1-8(17)13-11-15-16-12(20-11)19-7-10(18)14-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,14,18)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYIFOXMMVBIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-METHYLPHENYL)ACETAMIDO]BENZAMIDE](/img/structure/B5695782.png)
![2,5-dichloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
![methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate](/img/structure/B5695787.png)

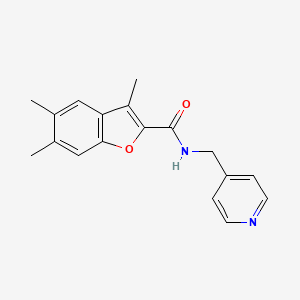
![4-({[(2-Chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5695804.png)
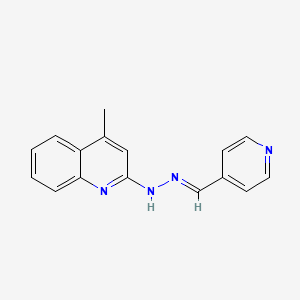
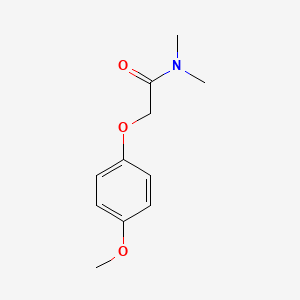
![1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5695823.png)
![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
![N-(2-PHENYLETHYL)-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B5695832.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)
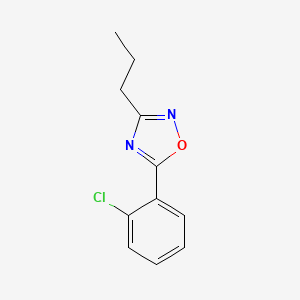
![2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETIC ACID](/img/structure/B5695849.png)
